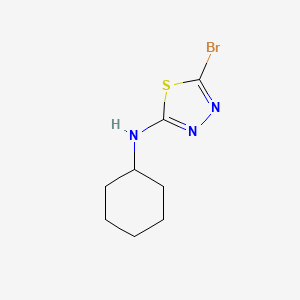

5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine

Description

Overview of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. nih.govjmchemsci.com These heteroatoms, most commonly nitrogen, oxygen, and sulfur, impart unique physicochemical properties to the molecules, distinguishing them from their carbocyclic counterparts. jmchemsci.com This structural diversity leads to a vast array of applications, particularly in medicinal chemistry and materials science.

The presence of heteroatoms influences electron distribution, ring strain, and the potential for hydrogen bonding, which in turn dictates the compound's reactivity and biological interactions. jmchemsci.com Consequently, heterocyclic scaffolds are found in a multitude of natural products, including vitamins, alkaloids, and antibiotics, as well as in a large percentage of synthetic pharmaceuticals. The academic and industrial drive to synthesize and study novel heterocyclic systems is fueled by the quest for new therapeutic agents, functional materials, and catalysts.

The 1,3,4-Thiadiazole (B1197879) Scaffold: Structural Features and Research Relevance

Among the various classes of heterocyclic compounds, the 1,3,4-thiadiazole ring has attracted significant attention from the scientific community. This five-membered ring contains one sulfur atom and two nitrogen atoms in the 1, 3, and 4 positions. The 1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine (B1678525) and is noted for its aromaticity, which contributes to its stability. sbq.org.br

The structure of the 1,3,4-thiadiazole ring allows for substitution at the 2 and 5 positions, providing a versatile backbone for creating extensive libraries of derivatives. mdpi.com Researchers have explored how modifications at these positions can tune the electronic and steric properties of the molecule, leading to a wide spectrum of biological activities. The stability of the thiadiazole nucleus has made it a reliable building block in the synthesis of more complex chemical entities. mdpi.comsigmaaldrich.com

Academic Context of Brominated and N-Substituted Thiadiazoles

The introduction of a bromine atom onto the 1,3,4-thiadiazole ring, as seen in the precursor 5-Bromo-1,3,4-thiadiazol-2-amine (B127533), is a key synthetic modification. Halogenation, and specifically bromination, can significantly alter a molecule's lipophilicity and electronic density. The bromine atom can also serve as a reactive handle for further functionalization through various cross-coupling reactions, making brominated thiadiazoles valuable intermediates in organic synthesis. rasayanjournal.co.in For instance, 2-Amino-5-bromo-1,3,4-thiadiazole is a key building block for synthesizing a variety of thiadiazolo[3,2-α]pyrimidin-7-ones. rasayanjournal.co.in

Furthermore, the presence of an amine group at the 2-position allows for N-substitution, where a substituent like a cyclohexyl group is attached to the nitrogen atom. N-substitution is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series. The size, shape, and polarity of the N-substituent can influence how the molecule interacts with biological targets. Research into N-substituted thiadiazoles has shown that these modifications can lead to compounds with a range of biological properties. nih.gov

While extensive research exists for various substituted thiadiazoles, specific academic literature and detailed research findings for 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine are not widely available in public databases. However, its chemical properties and potential synthesis can be inferred from the well-documented chemistry of its constituent parts: the 5-bromo-1,3,4-thiadiazol-2-amine core and the N-cyclohexyl substituent.

A plausible synthetic route would involve the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with a cyclohexylating agent. The properties of the resulting compound would be a hybrid of its precursors, combining the electronic effects of the bromo-thiadiazole core with the steric and lipophilic contributions of the cyclohexyl group.

Below are the known properties of the key precursor, 5-Bromo-1,3,4-thiadiazol-2-amine.

Table 1: Physicochemical Properties of 5-Bromo-1,3,4-thiadiazol-2-amine

| Property | Value |

|---|---|

| CAS Number | 37566-39-5 |

| Molecular Formula | C₂H₂BrN₃S |

| Molecular Weight | 180.03 g/mol |

| Appearance | Solid |

| Melting Point | 178-182 °C (decomposes) |

| SMILES | Nc1nnc(Br)s1 |

This data is based on available information for the precursor compound and is provided for academic context. rasayanjournal.co.in

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3S/c9-7-11-12-8(13-7)10-6-4-2-1-3-5-6/h6H,1-5H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDFZHABFWJUIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NN=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734795 | |

| Record name | 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63555-69-1 | |

| Record name | 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 5 Bromo N Cyclohexyl 1,3,4 Thiadiazol 2 Amine

Nucleophilic Substitution Reactions at the Bromine Atom

The carbon atom at the 5-position of the 1,3,4-thiadiazole (B1197879) ring is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur heteroatoms. nih.govchemicalbook.com This electronic characteristic significantly activates the attached bromine atom, rendering it a good leaving group in nucleophilic substitution reactions. nih.gov Halogenated 1,3,4-thiadiazoles are, therefore, valuable precursors for introducing a wide array of functional groups onto the heterocyclic core. nih.gov

The reaction proceeds via the attack of a nucleophile on the C5 carbon, leading to the displacement of the bromide ion. A diverse range of nucleophiles can be employed in this reaction, leading to various 5-substituted-N-cyclohexyl-1,3,4-thiadiazol-2-amine derivatives. This reactivity is a cornerstone for the synthesis of novel compounds with potential applications in medicinal and materials chemistry. nih.gov

Table 1: Examples of Nucleophilic Substitution at the C5-Bromine

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Thiolates | Sodium thiophenoxide (NaSPh) | 5-Thioether derivatives |

| Alkoxides | Sodium methoxide (NaOMe) | 5-Alkoxy derivatives |

| Amines | Piperidine | 5-Amino derivatives |

| Azides | Sodium azide (NaN₃) | 5-Azido derivatives |

Reactivity of the Thiadiazole Ring System

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system, which fundamentally governs its reactivity towards electrophiles and nucleophiles. chemicalbook.commdpi.com

Direct electrophilic substitution on the carbon atoms of the 1,3,4-thiadiazole ring is generally difficult. nih.govchemicalbook.com The two nitrogen atoms withdraw electron density from the ring, deactivating the C2 and C5 carbons towards attack by electrophiles such as those used in nitration or Friedel-Crafts reactions. nih.gov While strong electron-donating groups can sometimes facilitate such reactions, the presence of the bromine atom and the secondary amino group in the target molecule does not sufficiently activate the ring for typical electrophilic substitution at carbon. nih.gov

However, electrophilic attack can occur at the ring nitrogen atoms, leading to quaternization and the formation of 1,3,4-thiadiazolium salts. researchgate.net The specific nitrogen atom that is alkylated or acylated depends on the steric and electronic environment created by the substituents at the C2 and C5 positions. nih.gov The sulfur atom, with its available lone pairs, can also be a site for interaction with soft electrophiles, though this is less common than N-alkylation.

The electron-deficient nature of the 1,3,4-thiadiazole carbons makes them susceptible to nucleophilic attack. chemicalbook.commdpi.com While this is the basis for the substitution reactions at the C5-bromo position, strong nucleophiles under harsh conditions can lead to cleavage of the thiadiazole ring itself. nih.govchemicalbook.com For instance, treatment with strong bases can cause ring fission, leading to the formation of acyclic intermediates. nih.gov This reactivity highlights the stability limits of the thiadiazole system, which is generally stable in acidic media but can be degraded by strong bases. chemicalbook.commdpi.com

Stability and Degradation Pathways of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine

The stability of this compound is a critical factor in its handling, storage, and application. While specific experimental data on the degradation pathways of this particular compound are not extensively available in publicly accessible literature, an understanding of its stability can be extrapolated from the known chemical behavior of its constituent functional groups: the 2-amino-1,3,4-thiadiazole (B1665364) core and the N-cyclohexyl substituent. The 1,3,4-thiadiazole ring is known for its aromatic character and general stability. mdpi.com However, the presence of the bromo and N-cyclohexylamino groups introduces potential sites for degradation under various environmental conditions, including exposure to heat, light, and reactive chemical species.

Thermal Degradation

When subjected to elevated temperatures, this compound is expected to undergo decomposition. The likely pathways for thermal degradation would involve the cleavage of the weakest bonds within the molecule. The carbon-bromine bond is a potential site for homolytic cleavage at high temperatures, which could lead to the formation of radical species. Another potential point of degradation is the N-cyclohexylamino substituent. Thermal decomposition of metal complexes containing 2-amino-5-phenyl-1,3,4-thiadiazole has been studied, indicating that the organic ligand degrades at elevated temperatures. akjournals.com Similarly, heating 2-amino-1,3,4-thiadiazole can lead to the emission of toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx). chemicalbook.com

Potential thermal degradation products could arise from the fragmentation of the cyclohexyl ring or the cleavage of the bond connecting it to the thiadiazole nucleus.

Photodegradation

Exposure to ultraviolet (UV) radiation can induce photochemical reactions in heterocyclic compounds. For related five-membered heterocyclic rings like thiazoles, UV irradiation can lead to ring cleavage. nih.gov In the case of this compound, photodegradation could be initiated by the absorption of UV light by the thiadiazole ring, potentially leading to the cleavage of the C-S or C-N bonds within the ring. This could result in the formation of various smaller, volatile fragments. The carbon-bromine bond is also susceptible to photolytic cleavage, which could generate a thiadiazolyl radical and a bromine radical, initiating further degradation reactions.

Hydrolytic and Oxidative Degradation

The hydrolytic stability of this compound is expected to be influenced by pH. The N-cyclohexylamino group, being a secondary amine, can be susceptible to hydrolysis under certain conditions, although this is generally slow for aliphatic amines. More significantly, the thiadiazole ring system can be susceptible to cleavage under harsh acidic or basic conditions, though it is generally considered stable. mdpi.com

Oxidative degradation is another potential pathway. The sulfur atom in the thiadiazole ring is in a relatively low oxidation state and could be oxidized by strong oxidizing agents. The secondary amine of the N-cyclohexylamino group can also be a site for oxidation. N-alkylamines, in general, can be oxidized, and long-term exposure to air may lead to gradual oxidation. sincerechemicals.com

Below is a summary of potential degradation pathways and influencing factors.

Table 1: Potential Degradation Pathways for this compound

| Degradation Type | Influencing Factors | Potential Cleavage Sites | Possible Degradation Products |

| Thermal | High temperature | C-Br bond, C-N bond (cyclohexyl), thiadiazole ring fragmentation | Brominated fragments, cyclohexene, 2-amino-5-bromo-1,3,4-thiadiazole, various gaseous products (NOx, SOx) |

| Photolytic | UV radiation | C-Br bond, thiadiazole ring (C-S, C-N bonds) | Radical species, smaller heterocyclic fragments, brominated compounds |

| Hydrolytic | pH (strong acid or base) | C-N bond (cyclohexyl), potential thiadiazole ring opening | 2-amino-5-bromo-1,3,4-thiadiazole, cyclohexanol, cyclohexylamine (B46788) |

| Oxidative | Oxidizing agents, atmospheric oxygen over time | Sulfur atom in the ring, secondary amine group | Sulfoxides or sulfones of the thiadiazole, N-oxide derivatives, products of cyclohexyl ring oxidation |

It is important to note that the degradation pathways described are hypothetical and based on the chemical principles of the constituent functional groups. Detailed experimental studies would be necessary to fully elucidate the specific degradation products and mechanisms for this compound.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine, ¹H, ¹³C, and two-dimensional NMR techniques would be instrumental in confirming its molecular structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the cyclohexyl and the secondary amine protons. The proton attached to the nitrogen atom (N-H) would likely appear as a broad signal, with its chemical shift being sensitive to solvent and concentration. dergipark.org.tr The protons of the cyclohexyl group would resonate in the aliphatic region of the spectrum, typically between 1.0 and 4.0 ppm. The methine proton (CH attached to the nitrogen) would be the most downfield of the cyclohexyl protons due to the deshielding effect of the adjacent nitrogen atom. The remaining methylene (B1212753) protons of the cyclohexyl ring would appear as complex, overlapping multiplets.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The two carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are expected to have characteristic chemical shifts in the aromatic region. Based on data from similar N-substituted 1,3,4-thiadiazol-2-amines, the C2 carbon (attached to the amine) would resonate significantly downfield, potentially in the range of 160-170 ppm, while the C5 carbon (attached to the bromine) would appear at a slightly more upfield position. dergipark.org.trmdpi.com The carbon atoms of the cyclohexyl ring would appear in the aliphatic region, with the methine carbon (C-N) being the most downfield of this group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiadiazole-C2 | - | ~165-169 |

| Thiadiazole-C5 | - | ~155-160 |

| Cyclohexyl-C1 (CH-N) | ~3.5 - 4.0 (multiplet) | ~50 - 60 |

| Cyclohexyl-C2, C6 | ~1.5 - 2.0 (multiplet) | ~30 - 35 |

| Cyclohexyl-C3, C5 | ~1.2 - 1.8 (multiplet) | ~25 - 30 |

| Cyclohexyl-C4 | ~1.0 - 1.5 (multiplet) | ~24 - 26 |

| N-H | Variable, broad | - |

Note: These are estimated values based on analogous compounds and are subject to solvent and experimental conditions.

To unambiguously assign the ¹H and ¹³C signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

HSQC: This experiment would correlate the proton signals directly with the carbon signals they are attached to. It would be used to definitively assign the signals for each C-H bond in the cyclohexyl ring, for instance, by correlating the methine proton signal with the C1 carbon signal of the cyclohexyl group.

HMBC: This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This would be crucial for confirming the connectivity of the molecule. For example, an HMBC experiment should show a correlation between the N-H proton and the C2 carbon of the thiadiazole ring, as well as the C1 carbon of the cyclohexyl ring. It would also show correlations between the cyclohexyl C1 proton and the thiadiazole C2 carbon, confirming the N-cyclohexyl substitution point.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Molecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands. dergipark.org.trgrowingscience.com The N-H stretching vibration of the secondary amine would appear as a distinct band around 3200-3400 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclohexyl group would be observed just below 3000 cm⁻¹. The C=N stretching vibration, characteristic of the thiadiazole ring, is expected in the 1570–1640 cm⁻¹ region. growingscience.com The C-S-C vibration within the thiadiazole ring typically appears at a lower frequency, often in the 690-860 cm⁻¹ range. dergipark.org.trgrowingscience.com

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 |

| C-H (Cyclohexyl) | Stretching | 2850 - 2965 |

| C=N (Thiadiazole) | Stretching | 1570 - 1640 |

| N-H | Bending | ~1500 |

| C-S-C (Thiadiazole) | Stretching | 690 - 860 |

Note: These are characteristic frequency ranges and can vary based on the molecular environment and sample state.

Electronic Spectroscopy (UV-Vis) and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule.

The UV-Vis absorption spectrum of 1,3,4-thiadiazole derivatives is typically characterized by absorption bands resulting from π → π* and n → π* electronic transitions within the heterocyclic ring and associated chromophores. For this compound, absorption maxima are expected in the UV region. Based on studies of similar 2-amino-1,3,4-thiadiazoles, one would anticipate absorption bands in the range of 250-350 nm, corresponding to the electronic transitions within the conjugated thiadiazole system. nih.gov The exact position and intensity of these bands would be influenced by the solvent polarity.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can lead to dual fluorescence emission. This phenomenon typically occurs in molecules that contain both a proton donor and a proton acceptor group in close spatial proximity, allowing for the formation of an intramolecular hydrogen bond. nih.gov In certain 1,3,4-thiadiazole derivatives, ESIPT is observed when a hydroxyl group is positioned on an adjacent aromatic ring, allowing it to donate a proton to a nitrogen atom of the thiadiazole ring in the excited state. nih.govnih.gov

For this compound, the secondary amine group (-NH-) contains a proton that could potentially act as a proton donor. The nitrogen atoms within the thiadiazole ring are potential proton acceptors. However, the molecular geometry does not favor the formation of the strong intramolecular hydrogen bond typically required for efficient ESIPT. nih.gov Unlike analogs with an ortho-hydroxyaryl substituent, which show clear ESIPT-related dual fluorescence, it is unlikely that this compound would exhibit significant ESIPT effects. nih.govnih.gov Any observed fluorescence would likely be a single emission band originating from the locally excited state, though solvent-dependent changes in fluorescence could provide further insight into the excited-state dynamics.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-aryl-1,3,4-thiadiazoles |

Mass Spectrometry (LC-MS, HREI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Detailed experimental mass spectrometric data, including high-resolution electron impact mass spectrometry (HREI-MS) or liquid chromatography-mass spectrometry (LC-MS) analyses for this compound, are not extensively detailed in currently available scientific literature. Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of newly synthesized compounds through fragmentation analysis.

For a compound with the molecular formula C₈H₁₂BrN₃S, the theoretical monoisotopic mass would be calculated, and high-resolution mass spectrometry would be employed to confirm this exact mass, thereby verifying the elemental composition. The mass spectrum would be expected to exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units.

While specific fragmentation data for this compound is not published, analysis of related 1,3,4-thiadiazole structures allows for postulation of its likely fragmentation pathways. Common fragmentation patterns for N-substituted 2-amino-1,3,4-thiadiazoles often involve:

Cleavage of the bond between the cyclohexyl ring and the exocyclic nitrogen atom.

Fission of the cyclohexyl ring itself, leading to a series of fragment ions with mass differences corresponding to the loss of ethylene (B1197577) or other small hydrocarbon units.

Fragmentation of the thiadiazole ring, which is generally more stable but can break under high energy conditions.

A comprehensive analysis would involve techniques like tandem mass spectrometry (MS/MS) to isolate the molecular ion and induce further fragmentation, providing definitive structural information.

Table 1: Postulated Mass Spectrometry Data for this compound

| Feature | Expected Observation | Significance |

|---|---|---|

| Molecular Ion | [M]⁺ and [M+2]⁺ peaks | Confirms molecular weight and presence of one bromine atom. |

| Isotopic Pattern | ~1:1 ratio for [M]⁺ and [M+2]⁺ | Characteristic signature of bromine. |

| Key Fragments | Ions corresponding to the loss of the cyclohexyl group or fragments thereof. | Elucidates the nature and attachment of the substituent groups. |

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

A definitive single-crystal X-ray diffraction (XRD) analysis for this compound has not been reported in the surveyed scientific literature. This technique is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a compound in its solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

While data for the specific title compound is unavailable, crystallographic studies on analogous 5-bromo-1,3,4-thiadiazole derivatives reveal common structural motifs. For instance, studies on compounds like 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine have shown that the thiadiazole ring is planar. The crystal packing in such amine-substituted thiadiazoles is often dominated by intermolecular hydrogen bonds. Typically, the amine group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atoms within the thiadiazole ring act as acceptors. These interactions frequently lead to the formation of supramolecular structures, such as centrosymmetric dimers or extended three-dimensional networks, which stabilize the crystal lattice.

Should single crystals of this compound be grown and analyzed, the resulting data would provide key insights into its solid-state conformation. The analysis would determine the crystal system (e.g., monoclinic, orthorhombic), the space group, and the precise dimensions of the unit cell. Furthermore, it would reveal the dihedral angle between the thiadiazole ring and the cyclohexyl group, as well as the specific hydrogen bonding patterns involving the secondary amine proton and the thiadiazole nitrogen atoms.

Table 2: Anticipated X-ray Diffraction Data Parameters for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, triclinic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Precise intramolecular distances and angles, confirming the covalent structure. |

| Hydrogen Bonding | Details of intermolecular N-H···N or other non-covalent interactions. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the molecular properties of 1,3,4-thiadiazole (B1197879) derivatives. These methods provide a detailed picture of the electron distribution and energy levels, which are key determinants of a molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For 1,3,4-thiadiazole derivatives, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In many analogs, the HOMO is distributed over the aromatic and thiadiazole rings, while the LUMO's location can be influenced by the nature of the substituents. rsc.org For instance, in some 1,3,4-thiadiazole systems, the HOMO is concentrated on the sulfur atom and the N3-N4 region, while the LUMO is distributed on the C5 and N4 atoms with some delocalization on the sulfur and C2 atoms. researchgate.net The introduction of electronegative substituents like bromine tends to lower the HOMO-LUMO energy gap, potentially increasing the molecule's reactivity. dergipark.org.tr

Below is a representative table of HOMO-LUMO energies and the energy gap for analogous 1,3,4-thiadiazole derivatives, calculated using DFT, which illustrates the typical range of these values.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | -6.54 | -1.78 | 4.76 |

| 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole | -6.21 | -1.54 | 4.67 |

| 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | -7.12 | -2.89 | 4.23 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded where red indicates negative potential (electron-rich regions, prone to electrophilic attack) and blue indicates positive potential (electron-poor regions, prone to nucleophilic attack). mdpi.com

In studies of similar 1,3,4-thiadiazole compounds, the nitrogen atoms of the thiadiazole ring generally exhibit a negative electrostatic potential, making them likely sites for interactions with electrophiles or hydrogen bond donors. researchgate.netmdpi.com The bromine atom, due to the "sigma-hole" phenomenon, can present a region of positive electrostatic potential along the C-Br bond axis, making it a potential site for electrophilic interactions. mdpi.com The amino group's hydrogen atoms would be expected to show a positive potential, indicating their role as hydrogen bond donors.

Fukui Function Analysis for Reactive Sites

Fukui functions are used within the framework of DFT to pinpoint the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. researchgate.net These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. By analyzing the values of the Fukui functions (f(r)), one can identify the atoms most likely to participate in a chemical reaction. While specific Fukui function data for 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine is not available, studies on other 1,3,4-thiadiazole derivatives have employed this analysis to understand their reactivity patterns. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. nih.gov For a molecule like this compound, which contains a flexible cyclohexyl group, MD simulations can be particularly informative. These simulations can reveal the preferred conformations of the cyclohexyl ring and its orientation relative to the rigid thiadiazole core. Understanding the conformational landscape is crucial as it can influence the molecule's ability to interact with biological targets. Studies on other cyclohexyl-modified molecules have shown that such modifications can introduce rigidity to the molecular backbone. nih.gov

Intermolecular Interaction Analysis

The way molecules pack in a crystal lattice is determined by a network of intermolecular interactions. For 1,3,4-thiadiazole derivatives, hydrogen bonding is a prominent interaction, often involving the nitrogen atoms of the thiadiazole ring and the amino group. nih.govresearchgate.net In the case of this compound, the N-H group of the cyclohexylamino moiety can act as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring can act as acceptors.

Studies on analogous compounds have utilized techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis to characterize and quantify these non-covalent interactions. nih.gov In addition to hydrogen bonds, other interactions such as C-H···N, C-H···S, and halogen bonds involving the bromine atom can play a significant role in stabilizing the crystal structure. The interaction energies for different molecular pairs can be calculated to determine the strength of these interactions. nih.gov

The following table presents representative intermolecular interaction energies for dimers of related N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, showcasing the contributions of different energy components.

| Interaction Type | E_coul (kcal/mol) | E_pol (kcal/mol) | E_disp (kcal/mol) | E_rep (kcal/mol) | E_tot (kcal/mol) |

| N-H···N | -5.8 | -1.5 | -3.2 | 4.1 | -6.4 |

| C-H···π | -1.2 | -0.4 | -2.8 | 1.9 | -2.5 |

| H···H | -0.2 | -0.1 | -0.9 | 0.8 | -0.4 |

Hirshfeld Surface Analysis and Quantitative Structure Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For this compound, this analysis would involve generating 3D surfaces that map out the close contacts between molecules in the crystalline state. Two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of the different types of intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and van der Waals forces. This data is instrumental in understanding the stability and packing of the crystal structure. However, no published crystal structure or corresponding Hirshfeld analysis for this compound could be identified.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. A study applying QTAIM to this compound would analyze the electron density at bond critical points (BCPs) to characterize the nature of covalent and non-covalent interactions. For instance, the values of the Laplacian of electron density (∇²ρ) and the total energy density (H(r)) at the BCPs would help distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. This level of detailed electronic structure analysis is not currently available for this molecule.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

RDG analysis is a computational technique used to visualize and identify non-covalent interactions in real space. By plotting the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue, it is possible to identify regions of strong attraction (like hydrogen bonds), weak van der Waals interactions, and strong repulsion (steric clashes). For this compound, this would be particularly useful for understanding the interactions involving the bulky cyclohexyl group and the bromine atom. No such RDG analysis has been reported in the literature.

Molecular Docking Studies for Ligand-Target Binding Modes

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a cornerstone of modern drug discovery and design.

Prediction of Binding Interactions with Protein Active Sites

Docking studies for this compound would involve simulating its interaction with the active site of various protein targets. Such studies would predict the binding affinity (often expressed as a docking score or binding energy) and identify the specific amino acid residues involved in the interaction. Key interactions could include hydrogen bonds with the amine group or the thiadiazole nitrogen atoms, and hydrophobic interactions with the cyclohexyl ring. The absence of published research in this area means that the potential biological targets and binding modes of this compound remain purely speculative.

Elucidation of Molecular Recognition Principles

By analyzing the results of molecular docking simulations, researchers can elucidate the principles of molecular recognition that govern the binding of the ligand to its target. This includes understanding the role of shape complementarity, electrostatics, and specific intermolecular forces. For this compound, this would involve understanding how the combination of the rigid, electron-rich thiadiazole ring and the flexible, hydrophobic cyclohexyl group contributes to binding specificity and affinity. Without primary docking data, these principles cannot be determined for this specific compound.

Advanced Chemical Applications and Mechanistic Research

Role as a Precursor or Intermediate in Complex Chemical Synthesis

The 2-amino-1,3,4-thiadiazole (B1665364) moiety is recognized as a valuable scaffold and a versatile intermediate in medicinal chemistry and organic synthesis. dovepress.com The presence of the bromine atom at the 5-position and the cyclohexyl group on the amino nitrogen further enhances the synthetic utility of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine, positioning it as a key building block for more complex molecular architectures.

The 2-amino-1,3,4-thiadiazole framework is a common starting point for the synthesis of fused heterocyclic ring systems. The amino group provides a nucleophilic site for cyclization reactions with various electrophilic reagents. For instance, reactions of similar 2-amino-thiadiazole derivatives with α-halocarbonyl compounds can lead to the formation of fused thiazolo[4,3-b] researchgate.netresearchgate.netbhu.ac.inthiadiazole systems. derpharmachemica.com

The bromine atom on the this compound molecule serves as a versatile handle for constructing such fused systems. It can be substituted or participate in cross-coupling reactions, enabling the annulation of additional rings onto the thiadiazole core. For example, heating 2-amino-substituted 1,3,4-thiadiazoles with bromine in acetic acid is a known method to produce 5-bromo derivatives, highlighting the reactivity of this position. nih.gov This bromo-substituent can then be targeted for subsequent intramolecular or intermolecular cyclizations to build bicyclic and polycyclic heterocyclic compounds, which are often explored for their pharmacological potential. The synthesis of related fused ring systems, such as triazolo[3,4-b] researchgate.netresearchgate.netbhu.ac.inoxadiazoles, from similar heterocyclic precursors demonstrates the broad applicability of this synthetic strategy. uobaghdad.edu.iq

The 1,3,4-thiadiazole (B1197879) ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding. dovepress.commdpi.com Derivatives of this scaffold have been investigated for a wide array of biological activities. granthaalayahpublication.orggavinpublishers.com this compound is an exemplary precursor for creating multifunctional scaffolds. The N-cyclohexyl group can modulate the lipophilicity and steric profile of the resulting molecules, which is a critical factor in tuning their pharmacokinetic and pharmacodynamic properties.

The bromine atom is particularly valuable in this context. Bromo-substituted thiadiazoles have been identified as potent components in biologically active compounds, suggesting that this functional group can enhance molecular activity. frontiersin.org It provides a reactive site for introducing further diversity through reactions like Suzuki, Heck, or Sonogashira coupling, allowing for the attachment of various aryl, alkyl, or acetylenic groups. This flexibility enables the systematic development of compound libraries built upon the core 5-(substituted)-N-cyclohexyl-1,3,4-thiadiazol-2-amine scaffold, targeting a range of applications from materials science to drug discovery.

Coordination Chemistry and Ligand Design

The 1,3,4-thiadiazole ring contains multiple heteroatoms with lone pairs of electrons, making its derivatives excellent candidates for ligands in coordination chemistry. The nitrogen atoms of the thiadiazole ring, in particular, are effective coordination sites for a variety of metal ions.

Metal complexes of 1,3,4-thiadiazole derivatives are synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. bhu.ac.inresearchgate.net For this compound, it is anticipated that it would form stable complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netresearchgate.netrdd.edu.iq The synthesis typically involves refluxing a solution of the ligand with a metal chloride or nitrate (B79036) salt, leading to the precipitation of the metal complex. bhu.ac.in

The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Coordination of the metal ion to the thiadiazole ring is typically evidenced by a shift in the stretching frequency of the C=N bond within the ring. mdpi.com Furthermore, the appearance of new, low-frequency bands corresponding to metal-nitrogen (M-N) vibrations would provide direct evidence of complex formation. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes would show d-d transitions for transition metals, providing information about the coordination geometry (e.g., octahedral, tetrahedral). rdd.edu.iq

NMR Spectroscopy: While the N-cyclohexyl protons would provide complex signals, shifts in the aromatic or nearby protons upon coordination could be observed.

Elemental Analysis and Molar Conductance: These methods would help determine the stoichiometry of the metal-ligand complex (e.g., 1:1 or 1:2) and whether the complex is electrolytic or non-electrolytic in nature. bhu.ac.in

A summary of expected characterization data for metal complexes, based on analogous compounds, is presented below.

| Technique | Ligand (L) | Metal Complex (e.g., ML₂) | Interpretation |

| FT-IR (cm⁻¹) | C=N stretch (~1620) | Shifted C=N stretch (~1600-1610) | Coordination via ring nitrogen. mdpi.com |

| - | New bands (~450-690) | Formation of M-N bonds. researchgate.net | |

| UV-Vis | Ligand-based π-π* transitions | d-d transitions, charge-transfer bands | Confirmation of coordination and geometry. |

| Molar Conductance | - | Low values in DMF/DMSO | Indicates non-electrolytic nature. bhu.ac.in |

Interactive Data Table: Click on headers to sort.

Thiadiazole-derived ligands can exhibit versatile coordination modes, which are highly dependent on the substituents present on the ring. mdpi.com For this compound, the primary coordination sites are expected to be the nitrogen atoms of the heterocyclic ring. Specifically, coordination is likely to occur through the deprotonated nitrogen atom at position 3 or the nitrogen at position 4. researchgate.net

Studies on similar ligands have shown that chelation often involves one of the thiadiazole nitrogen atoms along with a nearby donor group. mdpi.com While the N-cyclohexylamino group could potentially participate in coordination, steric hindrance from the bulky cyclohexyl ring might disfavor its direct involvement. Therefore, monodentate coordination through a ring nitrogen is a probable mode. However, in some cases, the exocyclic amino nitrogen can also act as a donor site, leading to bidentate chelation and the formation of a stable five-membered chelate ring. The exact chelation mode would be influenced by the nature of the metal ion, the reaction conditions, and the solvent used. Spectroscopic evidence, particularly from IR, would be crucial in elucidating the specific metal-ligand interactions. researchgate.netmdpi.com

Mechanistic Studies of Adsorption and Surface Interactions

Thiadiazole derivatives are known for their ability to interact with and adsorb onto metal surfaces, a property that is leveraged in applications such as corrosion inhibition. The mechanism of these interactions involves the formation of a protective film on the surface through chemical and/or physical adsorption.

The adsorption of this compound onto a metal surface, such as aluminum or steel, is expected to occur through the active centers of the molecule, namely the sulfur and nitrogen heteroatoms. researchgate.netnih.gov Quantum chemical calculations performed on related thiadiazole derivatives have shown that the N and S atoms are the main reactive sites for surface interactions. nih.gov The lone pair electrons on these atoms can be donated to the vacant d-orbitals of the metal, forming coordinate bonds (chemisorption).

The mechanism of interaction can be detailed as follows:

Coordinate Bond Formation: The nitrogen and sulfur atoms of the thiadiazole ring act as Lewis bases, donating electron pairs to the metal surface atoms (Lewis acids). Studies on the adsorption of thiadiazoles on aluminum have confirmed the formation of Al-N and Al-S bonds. researchgate.netnih.gov

Electrostatic Interactions: In acidic environments, the molecule can become protonated. The resulting cationic species can then be electrostatically attracted to a negatively charged metal surface (physisorption).

Noncovalent Interactions: Intermolecular forces, such as van der Waals forces and hydrogen bonds (potentially involving the N-H proton), can contribute to the stability and packing of the adsorbed layer on the surface. nih.gov The bulky N-cyclohexyl group would influence the orientation and packing density of the molecules on the surface.

Electrochemical and Surface Analysis Techniques in Corrosion Inhibition Research

There is no available research that employs electrochemical and surface analysis techniques to investigate the corrosion inhibition properties of this compound. Studies on similar compounds, such as 2-amino-5-ethyl-1,3,4-thiadiazole, have utilized methods like potentiodynamic polarization and open-circuit potential measurements to evaluate their efficacy as corrosion inhibitors. However, no such data has been published for the specific compound .

Adsorption Isotherms and Thermodynamic Parameters

No studies have been found that detail the adsorption isotherms or thermodynamic parameters related to the potential use of this compound as a corrosion inhibitor. Research into other 1,3,4-thiadiazole derivatives has often included the determination of parameters such as the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) to understand the mechanism of interaction with metal surfaces. Such information is crucial for determining whether the adsorption is primarily physical, chemical, or a combination of both. Unfortunately, this information is not available for this compound.

Investigation of Molecular Target Modulation (Excluding Therapeutic Outcomes)

Mechanistic Studies on Enzyme Inhibition Profiles

A thorough search of the scientific literature did not yield any mechanistic studies on the enzyme inhibition profiles of this compound. While the 1,3,4-thiadiazole scaffold is known to be a component of various enzyme inhibitors, the specific interactions, kinetics, and mode of inhibition for this particular compound have not been reported.

Understanding Ligand-DNA/Protein Binding Mechanisms

There is no published research available that investigates the mechanisms of ligand-DNA or ligand-protein binding for this compound. Such studies are fundamental in understanding the potential biological activity of a compound at a molecular level.

Structure-Mechanism Relationships for Molecular Interactions

Due to the absence of experimental data on its interactions with biological targets or its performance in applications like corrosion inhibition, no structure-mechanism relationships have been established for this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The presence of a cyclohexyl moiety introduces stereochemical considerations that are pivotal for biological activity and material properties. Future synthetic research should focus on developing novel stereoselective pathways to afford enantiomerically pure or diastereomerically enriched forms of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine. The synthesis of related N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine derivatives has been reported, but without a focus on stereoselectivity. researchgate.net

Key research objectives in this area would include:

Chiral Resolution: Separation of racemic mixtures of N-cyclohexyl precursors or the final compound using chiral chromatography or classical resolution with chiral resolving agents.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to control the stereochemistry during the introduction of the cyclohexyl group. This could involve asymmetric amination reactions or the use of chiral starting materials.

Enzymatic Synthesis: Exploring the use of enzymes, such as lipases or amidases, to catalyze the stereoselective synthesis of the target compound or its intermediates.

The successful development of such pathways would enable detailed structure-activity relationship (SAR) studies, elucidating the impact of stereochemistry on the compound's biological and physical properties.

Table 1: Hypothetical Comparison of Stereoselective Synthetic Methods

| Method | Potential Catalyst/Reagent | Expected Outcome | Advantages | Challenges |

| Asymmetric Hydrogenation | Rh(I)-BINAP | High enantiomeric excess (>95% ee) of a cyclohexylamine (B46788) precursor. | High efficiency and selectivity. | Requires specialized equipment and expensive catalysts. |

| Chiral Auxiliary Method | Evans' oxazolidinone | Diastereoselective alkylation to form a key intermediate. | Well-established and reliable methodology. | Requires additional synthetic steps for auxiliary attachment and removal. |

| Enzymatic Resolution | Lipase B from Candida antarctica | Kinetic resolution of a racemic amine precursor. | Mild reaction conditions and high enantioselectivity. | Substrate specificity can be a limitation. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves multi-step processes, including cyclization reactions. rasayanjournal.co.innih.gov The application of Process Analytical Technology (PAT), utilizing advanced spectroscopic probes, could enable real-time monitoring of the synthesis of this compound. This would facilitate a deeper understanding of reaction kinetics, identify transient intermediates, and optimize reaction conditions for improved yield and purity.

Potential spectroscopic techniques for real-time monitoring include:

In-situ FTIR and Raman Spectroscopy: To track the consumption of reactants and the formation of the thiadiazole ring by monitoring characteristic vibrational bands.

Process NMR Spectroscopy: To provide detailed structural information on the species present in the reaction mixture over time.

These techniques would provide a continuous stream of data, allowing for precise control over reaction parameters and ensuring consistent product quality. The structural elucidation of novel 1,3,4-thiadiazole compounds is routinely performed using a suite of spectroscopic methods including FT-IR, 1H-NMR, and 13C-NMR. dergipark.org.trresearchgate.netscispace.com

Table 2: Application of Advanced Spectroscopic Probes in Synthesis

| Spectroscopic Technique | Information Gained | Potential for Real-Time Monitoring |

| Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) | Disappearance of thiosemicarbazide (B42300) C=S stretch; appearance of thiadiazole ring vibrations. | High |

| Raman Spectroscopy | Monitoring of symmetric vibrations and C-Br bond formation. | High |

| Nuclear Magnetic Resonance (NMR) | Quantitative analysis of reactants, intermediates, and products. | Moderate to High (with flow-NMR) |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govfrontiersin.org These computational tools can be leveraged to design novel analogs of this compound with tailored properties. By training ML models on existing datasets of thiadiazole derivatives, it is possible to predict the biological activity, toxicity, and physicochemical properties of new virtual compounds. researchgate.netnih.gov

Future research in this domain could involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of thiadiazole derivatives with their biological activities.

Generative Models: Using deep learning architectures, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), to design novel molecular structures with desired properties. nih.gov

Virtual Screening: Employing ML-based scoring functions to rapidly screen large virtual libraries of compounds for potential hits against specific biological targets. nih.gov

This in silico approach can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates, thereby reducing time and cost. nih.gov

Table 3: A Hypothetical AI/ML Workflow for Designing Novel Thiadiazole Analogs

| Step | Description | Tools/Algorithms | Expected Output |

| 1. Data Curation | Collect and curate a dataset of known 1,3,4-thiadiazole derivatives with their biological activity data. | Chemical databases (e.g., ChEMBL, PubChem). | A structured dataset for model training. |

| 2. Feature Engineering | Generate molecular descriptors (e.g., physicochemical properties, fingerprints) for each compound. | RDKit, PaDEL-Descriptor. | A numerical representation of the chemical structures. |

| 3. Model Training | Train a machine learning model (e.g., random forest, support vector machine) to learn the structure-activity relationship. | Scikit-learn, TensorFlow. | A predictive QSAR model. |

| 4. De Novo Design | Use a generative model to create new molecular structures based on the learned chemical space. | Generative Adversarial Networks (GANs). | A library of novel virtual compounds. |

| 5. Virtual Screening | Predict the activity and properties of the newly designed compounds using the trained QSAR model. | The trained QSAR model. | A ranked list of candidate molecules for synthesis. |

Exploration of Supramolecular Assembly and Self-Healing Properties

The 1,3,4-thiadiazole ring, with its nitrogen and sulfur heteroatoms, is capable of participating in a variety of non-covalent interactions, including hydrogen bonding and π-stacking. st-andrews.ac.uknih.gov These interactions can drive the self-assembly of molecules into well-defined supramolecular structures. Research on related imidazo[2,1-b] dergipark.org.trresearchgate.netst-andrews.ac.ukthiadiazoles has demonstrated diverse patterns of supramolecular assembly driven by C-H···N hydrogen bonds and π-stacking interactions. st-andrews.ac.uknih.gov

Future work should investigate the supramolecular chemistry of this compound. The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring can act as acceptors. The interplay of these interactions, along with potential halogen bonding involving the bromine atom, could lead to the formation of interesting supramolecular architectures such as tapes, sheets, or porous frameworks. Furthermore, the incorporation of reversible non-covalent bonds could impart self-healing properties to materials derived from this compound.

Table 4: Potential Non-Covalent Interactions and Their Role in Supramolecular Assembly

| Interaction Type | Donor/Acceptor Groups | Potential Supramolecular Motif |

| Hydrogen Bonding | N-H (donor); Thiadiazole N (acceptor) | Chains, dimers, sheets |

| Halogen Bonding | C-Br (donor); N/S (acceptor) | Orthogonal packing |

| π-π Stacking | Thiadiazole rings | Columnar stacks |

| van der Waals Forces | Cyclohexyl groups | Close packing, formation of hydrophobic pockets |

Expanding Computational Models for Predictive Chemical Behavior

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a wide range of properties, including molecular geometries, electronic structures, and spectroscopic signatures. dergipark.org.tr Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and their interactions with their environment. nih.gov

For this compound, future computational studies could focus on:

Predicting Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products. dergipark.org.tr

Reaction Mechanism Elucidation: Modeling the reaction pathways for the synthesis of the compound to understand the role of catalysts and reaction conditions.

Binding Mode Analysis: Using molecular docking and MD simulations to predict how the compound might interact with biological targets, such as enzymes or receptors. nih.govnih.gov

These computational models can provide a detailed atomistic-level understanding of the compound's properties and guide the design of new experiments. researchgate.net

Table 5: Overview of Computational Methods and Their Applications

| Computational Method | Predicted Properties | Relevance to Research |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO-LUMO), vibrational frequencies, NMR chemical shifts. | Understanding reactivity, interpreting experimental spectra. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis). | Predicting optical properties. |

| Molecular Docking | Binding affinity and orientation in a protein active site. | Identifying potential biological targets and guiding drug design. |

| Molecular Dynamics (MD) | Conformational dynamics, interaction energies, solvation effects. | Assessing the stability of ligand-protein complexes and understanding dynamic behavior. |

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, thiadiazole C-2 amine at δ 160–165 ppm) .

- IR : Validate N-H stretches (3200–3400 cm⁻¹) and C-Br vibrations (550–600 cm⁻¹) .

- UV-Vis : Assess π→π* transitions in the thiadiazole ring (~260–280 nm) .

Q. Advanced

- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects. SHELXL refinement (via Olex2 or similar software) can achieve R-factors < 0.05 for high-purity crystals .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 318.05 for C₈H₁₁BrN₄S) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

What in vitro biological assays are suitable for evaluating the antimicrobial or anticancer potential of this compound, and how should conflicting activity data across studies be addressed?

Q. Basic

- Antimicrobial : Use broth microdilution (CLSI guidelines) to determine MICs against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .

- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48–72h exposure. Normalize to cisplatin or doxorubicin .

Q. Advanced

- Data contradiction resolution :

- Batch variability : Ensure consistent purity (>95% by HPLC) and solubility (use DMSO stock solutions standardized by UV absorbance).

- Mechanistic validation : Combine cytotoxicity assays with apoptosis markers (e.g., Annexin V/PI staining) to confirm mode of action .

- Structural analogs : Compare activity with 5-chloro or 5-iodo derivatives to isolate electronic effects of bromine .

How do computational approaches like molecular docking and 3D-QSAR contribute to understanding the structure-activity relationship of thiadiazol-2-amine derivatives?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., VEGFR-2 or SARS-CoV-2 main protease). For example, bromine’s hydrophobic bulk may enhance binding to pocket residues (ΔG ≈ −8.0 kcal/mol) .

- 3D-QSAR (CoMFA/CoMSIA) : Develop predictive models using steric, electrostatic, and hydrophobic fields. A CoMSIA model with q² > 0.6 and R² > 0.9 can guide substituent optimization at the cyclohexyl or bromine positions .

What strategies can resolve contradictions in reactivity or biological activity data between this compound and its structural analogs?

Q. Advanced

- Reactivity conflicts :

- Substituent effects : Compare Hammett σ values (e.g., Br σ_p = +0.23 vs. Cl σ_p = +0.47) to predict electrophilic substitution rates .

- Solvent polarity : Use Kamlet-Taft parameters to correlate solvent effects on reaction pathways (e.g., DMSO enhances SNAr mechanisms) .

- Biological activity discrepancies :

- Metabolic stability : Assess cytochrome P450 metabolism via LC-MS to identify dehalogenation or oxidation products .

- Membrane permeability : Calculate logP values (e.g., ClogP ≈ 2.5 for bromo vs. 2.1 for chloro analogs) to explain cellular uptake differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.